![molecular formula C18H29N3O4 B5666042 3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)
3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone
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Overview
Description
The research into compounds similar to the one you've inquired about typically focuses on their synthesis, structural analysis, and potential applications in various fields such as medicinal chemistry and materials science. These compounds are of interest due to their complex structures and the unique properties they may exhibit.
Synthesis Analysis
The synthesis of complex pyridinone derivatives often involves multistep reactions, including ring closure reactions and the use of specific reagents to introduce various functional groups. For example, Halim and Ibrahim (2022) discussed the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the intricate steps involved in creating such complex molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography, providing detailed insights into their conformation and the interactions that stabilize their structure. For instance, Ganapathy et al. (2015) utilized single-crystal X-ray diffraction to determine the crystal structure of a similar compound, showcasing the importance of intermolecular interactions (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their structure, with specific functional groups enabling a range of chemical transformations. Research by McCombie et al. (1991) illustrates how enaminone anions can be utilized in the synthesis of pyridinones and pyrones, demonstrating the versatility of these compounds in chemical reactions (McCombie et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial for their practical applications. While the specific compound was not directly studied, similar research efforts focus on understanding these properties to guide their use in various domains.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for tailoring these compounds for specific uses. Studies like those conducted by Nelson et al. (1988) provide a foundation for understanding the chemical behavior of pyridinone derivatives (Nelson et al., 1988).
properties
IUPAC Name |
3-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidine-1-carbonyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-13-5-6-16(17(23)20(13)3)18(24)21-10-14(15(11-21)12-22)9-19(2)7-8-25-4/h5-6,14-15,22H,7-12H2,1-4H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSJAQMGIPRDH-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CC(C(C2)CO)CN(C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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